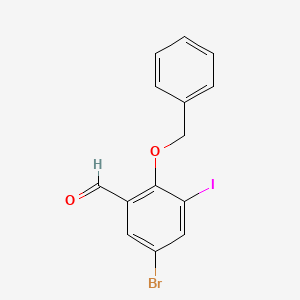

![molecular formula C13H18BN3O2 B2554478 2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-2H-吡唑并[3,4-b]吡啶 CAS No. 1809889-70-0](/img/structure/B2554478.png)

2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-2H-吡唑并[3,4-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

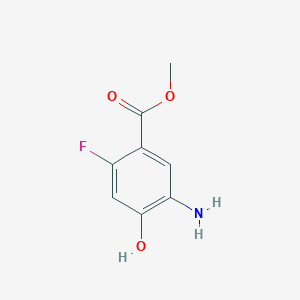

This compound, also known as 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is an organic intermediate with borate and sulfonamide groups . It is a solid substance .

Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The compound is stable at room temperature . It is often used in the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The compound is a solid substance . The molecular weight is 220.08 . The empirical formula is C11H17BN2O2 .科学研究应用

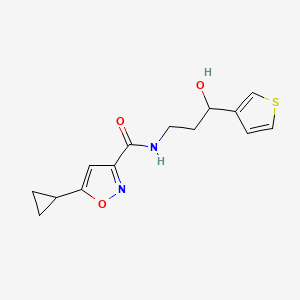

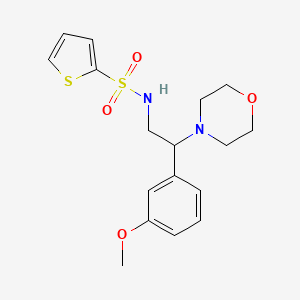

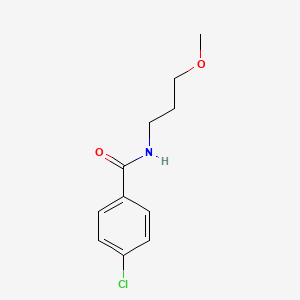

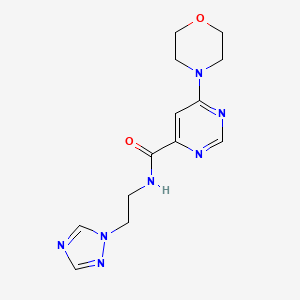

- Explanation : Suzuki coupling is a powerful method for forming carbon-carbon (C-C) bonds. By reacting this boronic acid pinacol ester with suitable aryl or heteroaryl halides, researchers can create complex molecules with diverse structures. These heteroaryl scaffolds find applications in drug discovery, materials science, and organic synthesis .

- Explanation : These analogs serve as inhibitors of DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a kinase enzyme implicated in various cellular processes. Targeting DYRK1A has potential therapeutic implications in neurodegenerative diseases and cancer .

- Explanation : Darolutamide is an androgen receptor inhibitor used in the treatment of prostate cancer. By modifying the structure of this compound, scientists explore novel derivatives with improved efficacy and reduced side effects .

- Explanation : Heterocyclic compounds play a crucial role in drug development, agrochemicals, and materials science. Researchers use this boronic acid pinacol ester to construct diverse heterocycles, such as pyrazolo[3,4-b]pyridines, which exhibit unique properties and biological activities .

- Explanation : By functionalizing the boron atom, chemists can create derivatives with specific properties. These derivatives may act as enzyme inhibitors, ligands for receptors, or fluorescent probes for biological studies .

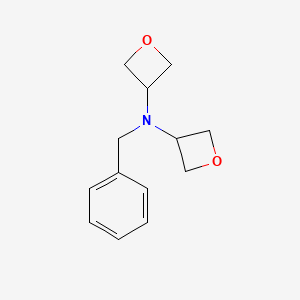

- Explanation : Boronic acids are versatile in catalytic processes, including cross-coupling reactions, polymerization, and surface modification. Their unique reactivity makes them valuable tools for designing functional materials and catalysts .

Suzuki Coupling Reactions

DYRK1A Inhibitors

Androgen Receptor Inhibitors

Heterocyclic Chemistry

Bioactive Molecule Synthesis

Materials Science and Catalysis

作用机制

安全和危害

未来方向

The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . In the drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .

属性

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)10-6-9-8-17(5)16-11(9)15-7-10/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZJRKLLGMMELZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile](/img/structure/B2554400.png)

![4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B2554401.png)

![3-((4-(3-chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2554402.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2554408.png)

![2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2554413.png)

![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2554415.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2554416.png)